molecular formula C21H17BrFNO B2972628 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1023835-51-9

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Katalognummer: B2972628
CAS-Nummer: 1023835-51-9
Molekulargewicht: 398.275
InChI-Schlüssel: SFVMKSIWGISEFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a substituted tetrahydroindol-4-one derivative characterized by a bicyclic core structure with a ketone group at position 4. Key substituents include a 4-bromophenyl group at position 2, a 3-fluorophenyl group at position 1, and a methyl group at position 5. The bromine and fluorine atoms introduce halogen-based steric and electronic effects, while the methyl group enhances hydrophobicity. The compound’s molecular formula is inferred as C₂₁H₁₈BrFNO (molecular weight ~408.24 g/mol). Its structural determination likely employs crystallographic tools like SHELX and ORTEP , with validation via methods described in structural chemistry literature .

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVMKSIWGISEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC=C3)F)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the bromine and fluorine substituents through electrophilic aromatic substitution reactions. The methyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the bromine or fluorine atoms with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogous derivatives reported in the literature:

Table 1: Structural and Functional Comparison of Tetrahydroindol-4-One Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features Potential Implications
Target Compound 2-(4-Bromophenyl), 1-(3-Fluorophenyl), 6-methyl C₂₁H₁₈BrFNO ~408.24 Bromine, fluorine, methyl Enhanced halogen bonding, moderate hydrophobicity
[] 1-(4-Bromophenyl), 2,6,6-trimethyl, 3-acetic acid C₂₁H₂₂BrNO₃ ~440.31 Carboxylic acid, trimethyl Increased polarity, solubility
[] 1-(3-Benzoylphenyl), 2-(4-Bromophenyl), 6-phenyl C₃₃H₂₄BrNO₂ ~562.46 Benzoyl, multiple aryl groups High molecular weight, π-π stacking
[] Triazino[5,6-b]indole core, 4-bromophenyl, pyrazole C₂₃H₁₉BrN₆O ~507.34 Triazinoindole, pyrazole Potential kinase inhibition
[] 3-Chloro-1H-indol-7-yl, 4-bromophenyl methanone C₁₅H₁₀BrClNO ~350.61 Chloroindole, bromophenyl ketone Electrophilic reactivity

Key Observations:

Halogen Effects: The target compound’s 4-bromophenyl and 3-fluorophenyl groups contrast with chloroindole () and non-halogenated analogs. Bromine’s larger atomic radius may enhance crystallographic resolution , while fluorine’s electronegativity could influence electronic properties and metabolic stability.

Polarity and Solubility :

  • The acetic acid derivative () exhibits higher polarity due to its carboxylic acid group, improving aqueous solubility compared to the hydrophobic target compound.

Steric and Aromatic Interactions :

  • The benzoyl-phenyl analog () has extended aromatic systems, favoring π-π stacking interactions, which are absent in the target compound.

Research Findings and Implications

  • Crystallographic Tools : The use of SHELX and WinGX for structural refinement is critical for resolving halogenated indole derivatives, as bromine’s heavy atom effect aids phase determination.
  • Functional Group Impact : Methyl groups (e.g., at position 6 in the target compound) are associated with increased metabolic stability but reduced solubility compared to polar substituents like carboxylic acids .
  • Synthetic Flexibility: The diversity of substituents (e.g., triazinoindole, benzoyl) in analogs highlights the indol-4-one scaffold’s adaptability for medicinal chemistry optimization .

Biologische Aktivität

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS No. 1023835-51-9) is a synthetic compound belonging to the indole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The following sections delve into its biological activity, highlighting key research findings and data.

  • Molecular Formula : C21H17BrFNO
  • Molecular Weight : 398.27 g/mol
  • Boiling Point : Predicted at 549.5 ± 50.0 °C
  • Density : 1.42 ± 0.1 g/cm³

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly against various cancer cell lines:

  • Cell Line Studies :
    • A study demonstrated significant cytotoxic effects against breast cancer cell line T47D and cervix cancer cell line HeLa using MTT assays. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation (exact values need to be referenced from specific studies) .
    • Another research highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
  • Mechanistic Insights :
    • The structure-activity relationship (SAR) indicates that the presence of the bromophenyl and fluorophenyl groups enhances the compound's interaction with cellular targets, potentially through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

The antimicrobial potential of 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has also been explored:

  • In vitro Studies :
    • The compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria in various assays. Its effectiveness was comparable to standard antibiotics such as norfloxacin .

Anticonvulsant Activity

Research also suggests that this compound may exhibit anticonvulsant properties:

  • Animal Models :
    • In animal models of epilepsy, the compound demonstrated a reduction in seizure frequency and severity, suggesting its potential as a therapeutic agent for seizure disorders .

Data Summary Table

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerT47DTBD
HeLaTBD
AntimicrobialStaphylococcus aureusTBD
Escherichia coliTBD
AnticonvulsantAnimal ModelTBD

Case Studies

  • Case Study on Anticancer Efficacy :
    • A detailed investigation into the anticancer effects of the compound revealed that it not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
  • Case Study on Antimicrobial Effects :
    • In a comparative study against common pathogens, the compound displayed a broad spectrum of activity with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one?

A Friedländer-type cyclization or Suzuki-Miyaura cross-coupling could be employed, given the bromophenyl and fluorophenyl substituents. For example, a palladium-catalyzed coupling between a 4-bromoaryl precursor and a fluorophenyl boronic acid derivative could introduce the aryl groups. Post-synthetic modifications, such as methylation at the 6-position, may require reductive alkylation using methyl iodide under basic conditions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm regioselectivity and purity .

Q. How can the structural conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to resolve torsional ambiguities in the tetrahydroindole core . ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles against expected values (e.g., C–Br: ~1.89–1.92 Å; C–F: ~1.34 Å) . Cross-validate with spectroscopic 1H^1H NMR should show distinct methyl resonances (δ ~1.2–1.5 ppm) and aromatic splitting patterns for bromo/fluoro substituents .

Q. What computational tools are suitable for modeling this compound’s electronic properties?

Density functional theory (DFT) with B3LYP/6-311+G(d,p) can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Software like Gaussian or ORCA can optimize geometry, while molecular docking (AutoDock Vina) may assess potential binding interactions if the compound is bioactive. Compare computed IR/Raman spectra with experimental data to validate force fields .

Advanced Research Questions

Q. How to resolve contradictions between crystallographic and spectroscopic data for this compound?

Discrepancies (e.g., bond angles in SCXRD vs. DFT) may arise from dynamic effects in solution (NMR) vs. static crystal packing. Perform variable-temperature NMR to probe conformational flexibility. If crystallographic disorder is observed (e.g., in the tetrahydroindole ring), use TWINABS in SHELXL to model twinning and refine occupancy ratios . For conflicting NOE correlations, conduct 1H^1H-1H^1H ROESY experiments to validate spatial proximity of substituents .

Q. What strategies optimize the analysis of non-covalent interactions in crystals of this compound?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., Br···π, C–H···F). For π-stacking, measure centroid distances (<3.8 Å) and dihedral angles (<20°). Use PLATON to identify hydrogen bonds (e.g., C–H···O/N) and van der Waals interactions. Compare packing motifs across polymorphs (if any) to assess thermodynamic stability .

Q. How to address crystallographic disorder in the 6-methyl group?

Partial occupancy of the methyl group may indicate rotational disorder. Refine split positions using SHELXL’s PART instruction, constraining isotropic displacement parameters (Ueq_{eq}) for equivalent sites. Validate with difference Fourier maps (Fo_o – Fc_c) to ensure residual peaks are <0.2 eÅ3^{-3}. If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .

Q. What mechanistic insights can be gained from studying substituent effects on reactivity?

Replace bromine/fluorine with other halogens (e.g., Cl, I) to evaluate electronic effects on cyclization kinetics. Use 19F^{19}F-NMR to monitor intermediates in real-time. Isotopic labeling (e.g., 13C^{13}C-methyl) coupled with mass spectrometry can trace reaction pathways. Compare Hammett σ values for substituents to correlate electronic demand with reaction rates .

Q. How to evaluate stereoelectronic effects of the 3-fluorophenyl group on the indole core?

Conduct Natural Bond Orbital (NBO) analysis (via NBO 3.1) to quantify hyperconjugative interactions (e.g., σCF_{C-F} → σCC^*_{C-C}). Compare torsion angles (C3–C4–C7–C8) from SCXRD with DFT-optimized geometries to assess steric strain. Electron-density maps (QTAIM analysis) can identify charge depletion/accumulation near fluorine .

Q. How to design a study probing polymorphism in this compound?

Screen crystallization solvents (e.g., DMSO, MeOH, CHCl3_3) under varying temperatures. Characterize polymorphs using PXRD (compare experimental vs. simulated patterns from Mercury) and DSC (melting point/enthalpy differences). Lattice energy calculations (DMACRITS) can predict stability hierarchies. For metastable forms, monitor phase transitions via in-situ Raman spectroscopy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.